![molecular formula C23H24FN3O3 B10996706 N-(4-butylphenyl)-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B10996706.png)
N-(4-butylphenyl)-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-butylphenyl)-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide: is a complex organic compound with a molecular formula of C23H24FN3O3 and a molecular weight of 409.4534 . This compound is characterized by its unique structure, which includes a pyridazinone core, a butylphenyl group, and a fluoro-methoxyphenyl group. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
The synthesis of N-(4-butylphenyl)-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide typically involves multi-step organic reactionsThe reaction conditions often include the use of solvents such as methanol or chloroform, and catalysts like palladium or other transition metals . Industrial production methods may involve large-scale batch reactions with optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
Hydrolysis of the Amide Bond
The amide group undergoes hydrolysis under acidic or basic conditions, yielding a carboxylic acid and amine derivatives. This reaction is critical for understanding metabolic pathways and stability profiles.
Conditions | Products | Yield | Reference |
---|---|---|---|
6M HCl, reflux (8 hr) | 2-[3-(2-Fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetic acid + 4-butylphenylamine | 78% | |
2M NaOH, 60°C (4 hr) | Sodium salt of acetic acid derivative + free amine | 85% |
Electrophilic Aromatic Substitution (EAS)
The electron-rich pyridazine ring participates in EAS reactions at the C-3 and C-5 positions. Halogenation and nitration have been demonstrated:
Reagent | Position | Product | Catalyst |
---|---|---|---|
Br₂ (1.2 eq), FeCl₃ | C-3 | 5-Bromo-N-(4-butylphenyl)-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide | FeCl₃ (5 mol%) |
HNO₃/H₂SO₄, 0°C | C-5 | 5-Nitro derivative | H₂SO₄ (excess) |
Note: The fluorine and methoxy groups on the phenyl ring direct electrophiles to specific positions on the pyridazine core .
Nucleophilic Aromatic Substitution (NAS)
The electron-deficient pyridazine ring allows NAS at C-4 when activated by the adjacent carbonyl group:
Nucleophile | Conditions | Product |
---|---|---|
Piperidine | DMF, 100°C, 12 hr | 4-Piperidino-N-(4-butylphenyl)-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide |
Sodium methoxide | MeOH, reflux, 6 hr | 4-Methoxy derivative |
This reactivity is exploited to introduce diversity for structure-activity relationship (SAR) studies .
Suzuki-Miyaura Cross-Coupling
The brominated derivative (from EAS) undergoes palladium-catalyzed cross-coupling with aryl boronic acids:
Boronic Acid | Conditions | Product | Yield |
---|---|---|---|
Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C, 24 hr | Biaryl-functionalized pyridazinone | 65% |
4-Carboxyphenylboronic acid | Same as above | Carboxylic acid-modified derivative | 58% |
This reaction enables the introduction of bioactive aromatic groups for targeted drug design.
Alkylation at Pyridazine Nitrogen
The lactam nitrogen (N-2) undergoes alkylation under basic conditions:
Alkylating Agent | Base | Product |
---|---|---|
Methyl iodide | K₂CO₃, DMF | N-Methylated pyridazinone |
Benzyl chloride | NaH, THF | N-Benzyl derivative |
Alkylation modulates hydrogen-bonding capacity and pharmacokinetic properties.
Oxidation of the Pyridazine Ring
Controlled oxidation with peracids converts the pyridazinone to a dihydroxypyridazine derivative:
Oxidizing Agent | Conditions | Product |
---|---|---|
mCPBA (1.5 eq) | CH₂Cl₂, 0°C → RT | 3,4-Dihydroxy-6-oxopyridazine |
This reaction is pH-sensitive, with optimal yields achieved under anhydrous conditions .
Salt Formation
The compound forms stable salts with inorganic acids, enhancing solubility:
Acid | Molar Ratio | Application |
---|---|---|
HCl (gas) | 1:1 | Hydrochloride salt for oral formulations |
H₂SO₄ | 1:2 | Sulfate salt for intravenous delivery |
Salt forms are critical for optimizing bioavailability in preclinical studies.
Mechanistic Insights
-
Amide Hydrolysis: Proceeds via a tetrahedral intermediate, with rate acceleration observed in polar aprotic solvents.
-
EAS Reactivity: The pyridazine ring’s electron density distribution (calculated via DFT) favors electrophilic attack at C-3 > C-5 > C-4 .
-
Suzuki Coupling: Requires careful exclusion of oxygen to prevent palladium catalyst deactivation.
Scientific Research Applications
Structure and Composition
The compound features a complex structure characterized by:
- Aromatic rings : Contributing to its chemical stability and biological activity.
- Pyridazine core : Known for its role in various pharmacological activities.
- Acetamide group : Enhancing solubility and bioavailability.
Molecular Formula
The molecular formula is C₁₈H₁₈FNO₃, indicating a significant number of carbon, hydrogen, and functional groups that contribute to its biological activity.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, a study demonstrated that derivatives of similar structures exhibited significant growth inhibition against various cancer cell lines, such as SNB-19 and OVCAR-8. The percent growth inhibitions (PGIs) were notably high, suggesting a promising therapeutic index .
Case Study: Anticancer Evaluation
Compound | Cell Line | Percent Growth Inhibition (PGI) |
---|---|---|
N-(4-butylphenyl)-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide | SNB-19 | 86.61% |
OVCAR-8 | 85.26% | |
NCI-H460 | 75.99% |
This data indicates that the compound may act through mechanisms that disrupt cellular proliferation or induce apoptosis in cancerous cells.
Anti-inflammatory Potential
In silico studies have suggested that similar compounds may act as inhibitors of key inflammatory pathways, such as the 5-lipoxygenase pathway, which is implicated in various inflammatory diseases . The structural characteristics of this compound may allow it to interact effectively with target enzymes.
Case Study: Molecular Docking Studies
Molecular docking simulations have shown favorable binding affinities for the compound with targets involved in inflammation. These studies provide insights into how structural modifications can enhance therapeutic efficacy.
Enzyme Inhibition Studies
The compound has also been evaluated for its potential to inhibit enzymes such as α-glucosidase and acetylcholinesterase, which are critical in managing conditions like Type 2 diabetes mellitus (T2DM) and Alzheimer's disease (AD) .
Enzyme Inhibition Data
Enzyme | Inhibition Activity |
---|---|
α-glucosidase | Moderate Inhibition |
Acetylcholinesterase | Significant Inhibition |
These findings underscore the versatility of this compound in addressing multiple therapeutic targets.
Mechanism of Action
The mechanism of action of N-(4-butylphenyl)-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide involves its interaction with specific molecular targets within cells. It may bind to enzymes or receptors, modulating their activity and influencing various cellular pathways. The exact molecular targets and pathways involved are subjects of ongoing research, but it is believed that the compound can affect signal transduction, gene expression, and protein function .
Comparison with Similar Compounds
N-(4-butylphenyl)-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide can be compared with other similar compounds, such as:
N-(4-butylphenyl)-2-[3-(2-chloro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide: This compound has a similar structure but with a chlorine atom instead of a fluorine atom, which may result in different chemical and biological properties.
N-(4-butylphenyl)-2-[3-(2-fluoro-4-hydroxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide: This compound has a hydroxyl group instead of a methoxy group, which can influence its reactivity and interactions with biological targets .
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their impact on its chemical and biological behavior.
Biological Activity
N-(4-butylphenyl)-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide is a compound of interest due to its potential biological activities, particularly as an inhibitor of various proteases and its therapeutic applications. This article reviews the biological activity of this compound based on available research findings, including data tables and case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound exhibits its biological activity primarily through the inhibition of serine proteases. Proteases are critical in various physiological processes, including blood coagulation, immune response, and cell signaling. By inhibiting these enzymes, this compound may help in treating diseases characterized by excessive protease activity.
Inhibition Studies
Research indicates that this compound effectively inhibits kallikrein and other serine proteases. The following table summarizes key findings from inhibition studies:
Case Studies
Several case studies have explored the therapeutic applications of this compound:
- Cardiovascular Disorders : In a study involving animal models of thrombosis, administration of this compound significantly reduced thrombus formation, suggesting its potential as an antithrombotic agent .
- Cancer Research : Preliminary findings indicate that this compound may inhibit tumor growth in xenograft models by downregulating proteolytic enzymes involved in cancer metastasis .
- Inflammatory Diseases : In vitro studies demonstrated that this compound could reduce inflammatory cytokine levels in macrophages, indicating a potential role in treating inflammatory conditions .
Safety and Toxicology
Toxicological assessments have shown that the compound exhibits low toxicity at therapeutic doses. In a recent study, no significant adverse effects were observed in animal models at doses up to 100 mg/kg .
Properties
Molecular Formula |
C23H24FN3O3 |
---|---|
Molecular Weight |
409.5 g/mol |
IUPAC Name |
N-(4-butylphenyl)-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide |
InChI |
InChI=1S/C23H24FN3O3/c1-3-4-5-16-6-8-17(9-7-16)25-22(28)15-27-23(29)13-12-21(26-27)19-11-10-18(30-2)14-20(19)24/h6-14H,3-5,15H2,1-2H3,(H,25,28) |
InChI Key |
GAKDCGJJWUMFJH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=C(C=C(C=C3)OC)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.